![molecular formula C7H3F11O2 B1297872 Methyl perfluorohexanoate CAS No. 424-18-0](/img/structure/B1297872.png)
Methyl perfluorohexanoate
Overview
Description
Methyl perfluorohexanoate is a compound that falls within the broader class of perfluoroalkylated substances, which are characterized by the presence of fluorine atoms attached to the carbon chain. These compounds are known for their stability and resistance to degradation due to the strong carbon-fluorine bonds. Methyl perfluorohexanoate, specifically, is a methyl ester of perfluorohexanoic acid and can be used as a building block in the synthesis of various perfluoroalkylated compounds, including heterocycles and other fluorinated ethers .
Synthesis Analysis
The synthesis of methyl perfluorohexanoate and related compounds involves several steps and can be achieved using different precursors and synthetic routes. For instance, hexaalkylguanidinium perfluoroalkoxides, which are related to the synthesis of perfluoroalkylated compounds, can be synthesized by treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media . Additionally, methyl perfluoroalk-2-ynoates, which are closely related to methyl perfluorohexanoate, are used as important substrates in the synthesis of various fluorinated compounds, including five-, six-, and seven-membered heterocycles . These synthetic routes highlight the versatility of perfluoroalkylated compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to methyl perfluorohexanoate has been determined using various analytical techniques. For example, the molecular structures of certain hexaalkylguanidinium perfluoroalkoxides have been elucidated, showing unique coordination of fluoride anions by surrounding molecules . Understanding the molecular structure is crucial for predicting the reactivity and properties of these compounds.
Chemical Reactions Analysis
Perfluoroalkylated compounds, including those related to methyl perfluorohexanoate, undergo a variety of chemical reactions. These reactions can involve nucleophilic attack, isomerization, and dehydrohalogenation, depending on the structure of the compound and the reaction conditions . For example, perfluoroalkenes can react with amine to give products from direct nucleophilic attack as well as products derived from attack on isomers of the alkene, promoted by fluoride ion generated during the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluoroalkylated compounds are influenced by the presence of fluorine atoms. These compounds typically exhibit high thermal and chemical stability, resistance to degradation, and unique surface properties due to the electronegative nature of fluorine. The energies of combustion of related perfluoro acids have been measured to calculate their standard enthalpies of formation, which provides insight into their thermodynamic stability . Additionally, the molecular geometry of perfluoro(methyloxirane), a compound structurally similar to methyl perfluorohexanoate, has been studied using gas-phase electron diffraction, revealing detailed bond lengths and angles that contribute to the understanding of its physical properties .
Scientific Research Applications
Environmental and Human Exposure
Environmental Contamination : PFASs, including PFHxA, have been detected in various environmental settings, including water bodies, soils, and wildlife. A study on the longitudinal and latitudinal distribution of PFASs in the Atlantic Ocean showed PFHxA as a widespread contaminant, indicating environmental persistence and global distribution (Ahrens et al., 2009).
Human Exposure through Environment : Investigations into the serum concentrations of PFASs in the U.S. population revealed the ubiquitous presence of PFHxA and other PFASs in human serum samples, highlighting widespread human exposure (Calafat et al., 2007).
Industrial and Consumer Products
Usage in Products : PFHxA is a component of various consumer and industrial products. Its presence in commercial products like aqueous film-forming foams (AFFFs) used at military airports has led to environmental contamination, as evidenced by elevated levels in nearby water bodies and soils (Filipovic et al., 2015).
Product Contamination : Studies have shown that products containing PFHxA can contaminate surrounding environments, leading to a measurable increase in PFHxA levels in various ecosystems (Lindstrom et al., 2011).
Mechanism of Action
Target of Action
Methyl perfluorohexanoate is a synthetic compound with the molecular formula C7H3F11O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that perfluoroalkyl acids (pfaas), a group of chemicals that includes methyl perfluorohexanoate, can impact essential endocrine pathways and neurodevelopment .
Biochemical Pathways
Studies on related pfaas have shown that they can alter the expression of thyroid hormone (th)–responsive transcripts
Pharmacokinetics
It is known that pfaas, including methyl perfluorohexanoate, have widespread distribution and extended residence times in the body . These properties could impact the bioavailability of the compound.
Result of Action
Related pfaas have been shown to impact neurodevelopment and hatching success in avian species
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl perfluorohexanoate. For instance, the compound’s flammability could be influenced by heat, hot surfaces, sparks, open flames, and other ignition sources . Additionally, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .
Safety and Hazards
When handling Methyl perfluorohexanoate, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXMLQHJFDKLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335700 | |
Record name | Methyl perfluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorohexanoate | |
CAS RN |
424-18-0 | |
Record name | Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=424-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl perfluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Undecafluorohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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